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Compound of Interest

Compound Name: 2,4-Di-tert-butyl-5-nitrophenol

Cat. No.: B1387553

For researchers and professionals in drug development and chemical synthesis, the precise
structural elucidation of molecules is non-negotiable. 2,4-Di-tert-butyl-5-nitrophenol, a key
intermediate and a potential impurity in synthetic pathways, presents a unique characterization
challenge due to the limited availability of public spectroscopic data. This guide provides a
comprehensive analysis of its expected spectroscopic profile, benchmarked against its well-
documented precursor, 2,4-Di-tert-butylphenol, and its structural isomer, 2,4-Di-tert-butyl-6-
nitrophenol. By understanding these comparisons, researchers can better predict, identify, and
quantify the target molecule.

Executive Summary: The Data Gap and a
Comparative Approach

A thorough search of public databases reveals a significant lack of experimentally-derived
spectroscopic data for 2,4-Di-tert-butyl-5-nitrophenol (CAS 873055-57-3). While commercial
suppliers offer the compound, the associated spectra are not publicly accessible.[1] This guide
bridges this gap by:

o Predicting the *H NMR, 3C NMR, IR, and Mass Spectra of 2,4-Di-tert-butyl-5-nitrophenol
based on established chemical principles.

e Presenting publicly available, experimental data for two key comparator compounds:
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o 2,4-Di-tert-butylphenol (Precursor): The starting material for nitration, providing a baseline
spectrum.

o 2,4-Di-tert-butyl-6-nitrophenol (Isomer): A common co-product of nitration, highlighting the
impact of the nitro group's position.

» Providing standardized protocols for acquiring the necessary experimental data.

This comparative methodology allows for a robust, inferential characterization of the target
compound, equipping researchers with the knowledge to distinguish it from related species.

Comparative Spectroscopic Analysis

The key to identifying 2,4-Di-tert-butyl-5-nitrophenol lies in understanding how the addition of
a nitro group at the C-5 position alters the foundational spectrum of 2,4-Di-tert-butylphenol, and
how this differs from a nitro group at the C-6 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the precise substitution pattern on the
aromatic ring. The chemical shifts and coupling constants of the aromatic protons are highly
sensitive to the electronic effects of the substituents.

Workflow for NMR Sample Preparation and Analysis

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1387553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Sample Preparation

(Dissolve ~5-10 mg of sample)
:
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solvent (e.g., CDCI3, DMSO-d6)
;

C’-\dd TMS as internal standarcD
;

Gortex to ensure homogeneit))
;

(Transfer to NMR tube)

A\ J
-

Data Ac v:|uisition

Place tube in NMR spectrometer
(e.g., 400 MHz or higher)
Shim the magnet

(Acquire 1H NMR spectrum)

Acquire 3C NMR spectrum
(e.g., using a DEPT pulse program)

- J

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.
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e 2,4-Di-tert-butylphenol (Precursor): The spectrum is characterized by three aromatic protons
with distinct couplings.[2][3] The proton at C-6 is a doublet, coupled to the proton at C-5. The
proton at C-5 is a doublet of doublets, coupled to both C-6 and C-3 protons. The proton at C-
3 is a doublet, coupled to the C-5 proton.

e 2,4-Di-tert-butyl-6-nitrophenol (Isomer): The introduction of the nitro group at C-6
dramatically simplifies the aromatic region. Only two aromatic protons remain, appearing as
doublets due to meta-coupling.[4] The phenolic -OH proton is typically shifted significantly
downfield due to intramolecular hydrogen bonding with the ortho-nitro group.[4]

e Predicted 'H NMR for 2,4-Di-tert-butyl-5-nitrophenol: We predict two singlets in the
aromatic region for the protons at C-3 and C-6, as they lack adjacent protons for splitting.
The electron-withdrawing nitro group at C-5 will deshield these protons, shifting them
downfield compared to the precursor. The two tert-butyl groups will appear as sharp singlets,
likely with slightly different chemical shifts. The phenolic -OH proton will appear as a broad

singlet.
Aromatic tert-Butyl .
Phenolic OH
Compound Protons (9, Protons (9, Source
(3, ppm)
ppm) ppm)
2,4-Di-tert- ~7.3(d), ~7.1 ~1.4 (s, 9H),
~4.6 (s) [21[3]
butylphenol (dd), ~6.6 (d) ~1.3 (s, 9H)
, ~7.97 (d, J=2.2 ~11.45 (s,
2,4-Di-tert-butyl- ~1.48 (s, 9H), )
] Hz), ~7.28 (d, intramolecular H-  [4]
6-nitrophenol ~1.32 (s, 9H)
J=2.2 Hz) bond)
, ~7.5-7.8 (s, 1H),  ~1.4 (s, 9H), ~5.0-6.0 (s,
2,4-Di-tert-butyl-
] ~7.0-7.3 (s, 1H) ~1.3 (s, 9H) broad) -
5-nitrophenol ] . .
(Predicted) (Predicted) (Predicted)

The position of the nitro group also strongly influences the 3C NMR spectrum, particularly the
chemical shifts of the aromatic carbons.

o 2,4-Di-tert-butylphenol (Precursor): Six distinct aromatic carbon signals are expected.[5][6]
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e 2,4-Di-tert-butyl-6-nitrophenol (Isomer): The carbon bearing the nitro group (C-6) will be

significantly shifted.[1]

o Predicted 3C NMR for 2,4-Di-tert-butyl-5-nitrophenol: The C-5 carbon directly attached to
the nitro group will be strongly deshielded. The other aromatic carbons will also experience

shifts due to the altered electron density. The carbons of the tert-butyl groups will remain in

their characteristic regions (~30-35 ppm for the quaternary carbon and ~30 ppm for the

methyl carbons).

Aromatic C- ) Other
Aromatic C- . tert-Butyl C
Compound NO:2 (9, Aromatic C Source
OH (3, ppm) (3, ppm)
ppm) (3, ppm)
2,4-Di-tert- ~141, 135,
N/A ~152 ~34, 31, 29 [5][6]
butylphenol 125, 123, 115
2,4-Di-tert- ~34-36, 29-
~135-145 ~150-160 ~120-140
butyl-6- ) ) ) 32 [7]
) (Predicted) (Predicted) (Predicted) )
nitrophenol (Predicted)
2,4-Di-tert-
bUtVLE ~140-150 ~155-160 ~120-145 ~35, ~30
u -a
) Y (Predicted) (Predicted) (Predicted) (Predicted)
nitrophenol

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the presence of key functional groups.

Workflow for IR Spectroscopy (ATR Method)
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/Sample Preparation & Setup\
Clean ATR crystal
(e.g., with isopropanol)

:

Collect background spectrum

i

Place small amount of solid
sample onto the crystal

:

Apply pressure using the anvil

- J

Data Ac Juisition

(Collect sample spectrum)
(Clean crystal after measuremenD

Process data (e.g., baseline
correction, peak picking)

- J

Click to download full resolution via product page

Caption: General workflow for acquiring an IR spectrum using an ATR accessory.

The defining features will be the O-H stretch of the phenol and the symmetric and asymmetric
stretches of the nitro group.
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NO2 NO2
O-H Stretch  Aromatic Asymmetric Symmetric
Compound Source
(cm?) C=C (cm™) Stretch Stretch
(cm™?) (cm™?)
~3640 (sharp,
2,4-Di-tert- free), ~3400
~1600-1450 N/A N/A [8][9]
butylphenol (broad, H-
bonded)
_ ~3200-3400
2,4-Di-tert-
(broad,
butyl-6- _ ~1600-1450 ~1530-1500 ~1350-1300 [7]
_ intramolecula
nitrophenol
r H-bond)
2,4-Di-tert- ~3200-3500
~1600 ~1500-1540 ~1340-1360
butyl-5- (broad) , , , [10]
] ) (Predicted) (Predicted) (Predicted)
nitrophenol (Predicted)

The key distinction for the 5-nitro isomer is the absence of strong intramolecular hydrogen

bonding between the -OH and -NO:2 groups that characterizes the 6-nitro (ortho) isomer. This

may result in a slightly different O-H stretching frequency and band shape compared to the 6-

nitro isomer.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial

for confirming the molecular formula.

e Molecular lon (M*e): All three compounds have different molecular weights. For 2,4-Di-tert-

butyl-5-nitrophenol, the molecular ion peak should be observed at an m/z of 251.[11]

o Fragmentation: A characteristic fragmentation pattern for all three compounds is the loss of a

methyl group (-15 Da) from a tert-butyl group to form a stable benzylic cation. Another

common fragmentation is the loss of the entire tert-butyl group (-57 Da). For the

nitrophenols, fragmentation involving the nitro group (e.g., loss of NO, NO2) is also expected.
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Molecular
. Expected [M]*e Key Fragment

Compound Weight ( g/mol Source

) (m/z) [M-15]* (m/z)
2,4-Di-tert-

206.32 206 191 [10][12]
butylphenol
2,4-Di-tert-butyl-

_ 251.32 251 236 [13][14]

6-nitrophenol
2,4-Di-tert-butyl-

251.32 251 236 [11]

5-nitrophenol

Since both nitro-isomers have the same molecular weight, chromatographic separation (GC-
MS or LC-MS) prior to mass analysis is essential for distinguishing them in a mixture. Their
fragmentation patterns may show differences in relative intensities, but this requires
experimental verification.

Recommended Experimental Protocols

To generate definitive data for 2,4-Di-tert-butyl-5-nitrophenol, the following standard
analytical chemistry protocols are recommended.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

o Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent (e.g., methanol or
acetonitrile).

e Instrumentation: Use an LC-Q-TOF or Orbitrap mass spectrometer.
 lonization: Employ Electrospray lonization (ESI) in both positive and negative modes.

o Analysis: Determine the accurate mass of the molecular ion. The theoretical exact mass for
C14H21NOs is 251.15214. A measured mass within 5 ppm of this value confirms the
elemental composition.

e Tandem MS (MS/MS): Isolate the precursor ion at m/z 251 and subject it to collision-induced
dissociation (CID) to obtain a characteristic fragmentation pattern.
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Protocol 2: 2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

e Sample Preparation: Prepare a more concentrated sample (~20-30 mg) in ~0.7 mL of
deuterated solvent.

o Experiments:
o COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assigning quaternary
carbons and confirming the substitution pattern.

Conclusion and Outlook

While public spectroscopic data for 2,4-Di-tert-butyl-5-nitrophenol is currently scarce, a
robust analytical characterization is achievable through a comparative approach. By leveraging
the extensive data available for its precursor and its 6-nitro isomer, researchers can establish a
reliable predictive framework. The key distinguishing features for the 5-nitro isomer are
expected to be two singlets in the aromatic region of the *H NMR spectrum and the absence of
a strongly downfield-shifted -OH proton signal that is characteristic of the ortho-nitro isomer.

Ultimately, the definitive characterization of this molecule and its distinction from process-
related impurities requires the generation of experimental data. The protocols outlined in this
guide provide a clear path for researchers to acquire the necessary high-quality NMR, IR, and
MS data, ensuring analytical rigor in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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